molecular formula C10H16N4O3 B2488777 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1245771-74-7

1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B2488777
CAS RN: 1245771-74-7
M. Wt: 240.263
InChI Key: GIYUBILASCRJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the family of pyrazoles . Pyrazoles are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent advancements in the field of synthesis and functionalization of pyrazole derivatives have been achieved through the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The 1H-tautomer of pyrazole is known as 1H-pyrazole .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, acceptorless dehydrogenative coupling reactions, and Cu-catalyzed aerobic oxidative cyclization .

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis Techniques : Research into the synthesis of pyrazole carboxamide derivatives, such as 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide, often involves complex chemical processes. For example, Donohue et al. (2002) described the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, showcasing the diverse synthetic pathways available for similar compounds (Donohue et al., 2002).

Biological and Pharmaceutical Research

  • Nematocidal Evaluation : Zhao et al. (2017) investigated a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, derived from similar starting materials as 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide, for their nematocidal activity, highlighting the potential biological applications of these compounds (Zhao et al., 2017).

Agrochemical Applications

  • Fungicidal Properties : The research by Zhao et al. (2017) also noted the weak fungicidal activity of fluorine-containing pyrazole carboxamides, suggesting a potential application in agriculture (Zhao et al., 2017).

Analytical and Material Science

  • Structural Analysis and Characterization : Studies like that of Wu et al. (2005), involving the molecular structures of related pyrazole carboxylates, emphasize the importance of structural analysis in understanding the properties and potential applications of compounds like 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide (Wu et al., 2005).

Mechanism of Action

While the specific mechanism of action for 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide is not mentioned in the search results, pyrazoles in general have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Safety and Hazards

While the specific safety and hazards of 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide are not mentioned in the search results, it’s important to handle all chemicals with care and follow safety protocols. For example, a similar compound, 1-ETHYL-4-IODO-1H-PYRAZOLE, is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions in the research and application of pyrazoles, including 1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide, could involve further exploration of their wide range of applications in various fields of science . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

2-ethyl-N-(2-methylpropyl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-4-13-9(8(6-12-13)14(16)17)10(15)11-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYUBILASCRJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-isobutyl-4-nitro-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.